molecular formula C22H26INO3 B12058910 R(-)-QNB methiodide

R(-)-QNB methiodide

Cat. No.: B12058910
M. Wt: 479.4 g/mol
InChI Key: YCVUWYMRBRAYRO-TULJGGFASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

R(-)-QNB methiodide, also known as R(-)-3-quinuclidinyl benzilate methiodide, is a quaternary ammonium compound. It is a derivative of 3-quinuclidinyl benzilate, a potent anticholinergic agent. The methiodide form is often used in scientific research due to its ability to block muscarinic acetylcholine receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R(-)-QNB methiodide typically involves the quaternization of R(-)-3-quinuclidinyl benzilate with methyl iodide. The reaction is carried out in an organic solvent such as acetone or acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

R(-)-QNB methiodide undergoes various chemical reactions, including:

    Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are conducted at elevated temperatures to accelerate the process.

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with hydroxide ions yields the corresponding alcohol.

    Hydrolysis: The hydrolysis of this compound results in the formation of R(-)-3-quinuclidinyl benzilate and methanol.

Scientific Research Applications

R(-)-QNB methiodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is employed in studies involving muscarinic acetylcholine receptors, helping to elucidate their role in various physiological processes.

    Medicine: Research involving this compound contributes to the development of drugs targeting muscarinic receptors, which are implicated in conditions such as Alzheimer’s disease and schizophrenia.

    Industry: The compound is used in the development of pesticides and other agrochemicals due to its anticholinergic properties.

Mechanism of Action

R(-)-QNB methiodide exerts its effects by blocking muscarinic acetylcholine receptors. These receptors are part of the parasympathetic nervous system and play a crucial role in various bodily functions. By binding to these receptors, this compound prevents acetylcholine from exerting its effects, leading to a decrease in parasympathetic activity. This mechanism is useful in studying the physiological and pharmacological roles of muscarinic receptors.

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another anticholinergic agent that blocks muscarinic receptors but has a different chemical structure.

    Scopolamine: Similar to atropine, it is used for its anticholinergic effects but differs in its pharmacokinetic properties.

    Ipratropium: A quaternary ammonium compound like R(-)-QNB methiodide, used in the treatment of respiratory conditions.

Uniqueness

This compound is unique due to its high affinity for muscarinic receptors and its quaternary ammonium structure, which limits its ability to cross the blood-brain barrier. This makes it particularly useful in peripheral studies without central nervous system involvement.

Properties

Molecular Formula

C22H26INO3

Molecular Weight

479.4 g/mol

IUPAC Name

[(3R)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;iodide

InChI

InChI=1S/C22H26NO3.HI/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1/t17?,20-,23?;/m0./s1

InChI Key

YCVUWYMRBRAYRO-TULJGGFASA-M

Isomeric SMILES

C[N+]12CCC(CC1)[C@H](C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[I-]

Canonical SMILES

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[I-]

Origin of Product

United States

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